molecular formula C22H17Cl2N3O B11129613 2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide

2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide

Cat. No.: B11129613
M. Wt: 410.3 g/mol
InChI Key: BFGQGMCARNFBMZ-UHFFFAOYSA-N
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Description

2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide is an organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound is characterized by the presence of a benzimidazole ring, a chlorobenzyl group, and a chlorophenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide typically involves the reaction of benzimidazole with 4-chlorobenzyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the benzimidazole nitrogen attacks the electrophilic carbon of the chlorobenzyl halide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This compound may exert its effects by interfering with the function of microbial enzymes, leading to antimicrobial activity. Additionally, it may interact with cellular pathways involved in cell division and apoptosis, contributing to its potential anticancer effects .

Properties

Molecular Formula

C22H17Cl2N3O

Molecular Weight

410.3 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C22H17Cl2N3O/c23-16-10-8-15(9-11-16)12-21-26-19-6-1-2-7-20(19)27(21)14-22(28)25-18-5-3-4-17(24)13-18/h1-11,13H,12,14H2,(H,25,28)

InChI Key

BFGQGMCARNFBMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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